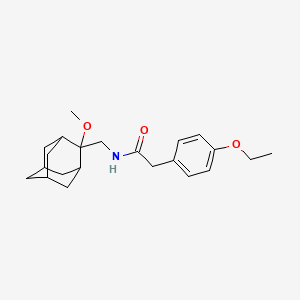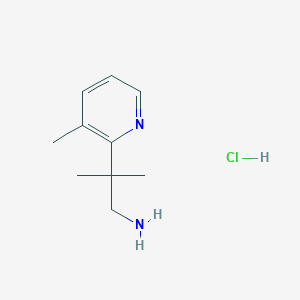
tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H23N3O5 . It has an average mass of 349.382 Da and a monoisotopic mass of 349.163757 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a nitrobenzamido group and a tert-butyl ester group . The exact 3D structure can be obtained from databases like ChemSpider .Mecanismo De Acción
Tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate selectively inhibits hENT1, which is a protein responsible for the transport of nucleosides across the cell membrane. By inhibiting hENT1, this compound reduces the uptake of nucleosides into the cell, which can have significant effects on cell metabolism and proliferation. The mechanism of action of this compound has been extensively studied, and it has been shown to be a potent and selective inhibitor of hENT1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the cell type being studied. In general, this compound reduces the uptake of nucleosides into the cell, which can have significant effects on cell metabolism and proliferation. This compound has been shown to reduce the proliferation of cancer cells that are dependent on nucleoside transport for their growth. This compound has also been shown to enhance the cytotoxic effects of nucleoside analogs, such as gemcitabine and cytarabine, which are commonly used in cancer chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate in lab experiments is its selectivity for hENT1. This allows researchers to specifically target this protein and study its effects on cell metabolism and proliferation. Another advantage of using this compound is its potency, which allows for effective inhibition of nucleoside transport at low concentrations. However, one limitation of using this compound is its potential toxicity, which can vary depending on the experimental conditions and the cell type being studied. Careful dose-response experiments are required to determine the optimal concentration of this compound for a given experiment.
Direcciones Futuras
There are several future directions for research involving tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate. One area of interest is the development of new nucleoside analogs that are more effective in cancer chemotherapy. This compound can be used to study the pharmacokinetics and pharmacodynamics of these new analogs, which can lead to the development of more effective cancer treatments. Another area of interest is the role of hENT1 in other physiological and pathological conditions, such as viral infections and autoimmune diseases. This compound can be used to study the effects of hENT1 inhibition in these conditions, which can lead to new therapeutic strategies.
Métodos De Síntesis
The synthesis of tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate involves the reaction of tert-butyl 4-piperidone with 4-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been optimized to produce this compound in high yield and purity.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate has been extensively used in scientific research to study the role of hENT1 in various physiological and pathological conditions. It has been used to investigate the transport of nucleosides across the cell membrane, the regulation of nucleoside metabolism, and the effects of nucleoside transport inhibition on cell proliferation and apoptosis. This compound has also been used to study the pharmacokinetics and pharmacodynamics of nucleoside analogs, such as gemcitabine and cytarabine, which are commonly used in cancer chemotherapy.
Propiedades
IUPAC Name |
tert-butyl 4-[(4-nitrobenzoyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-10-8-13(9-11-19)18-15(21)12-4-6-14(7-5-12)20(23)24/h4-7,13H,8-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLUEUGYFACSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2616905.png)
![{3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine](/img/structure/B2616908.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2616910.png)




amino}acetamide](/img/structure/B2616916.png)